[3-(aminomethyl)-1H-indol-1-yl]acetic acid
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Overview
Description
2-[3-(aminomethyl)-1H-indol-1-yl]acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, in particular, features an indole ring substituted with an aminomethyl group and an acetic acid moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(aminomethyl)-1H-indol-1-yl]acetic acid typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(aminomethyl)-1H-indol-1-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[3-(aminomethyl)-1H-indol-1-yl]acetic acid has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)-1H-indol-1-yl]acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes that recognize indole structures, such as serotonin receptors and tryptophan hydroxylase.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell growth, and apoptosis, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and serotonin production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 2-[3-(aminomethyl)-1H-indol-1-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-[3-(aminomethyl)indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-5-8-6-13(7-11(14)15)10-4-2-1-3-9(8)10/h1-4,6H,5,7,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMTXQYFRDUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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